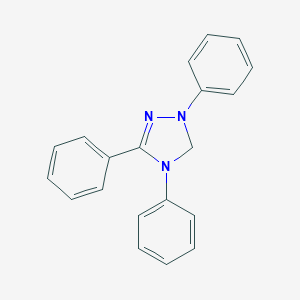

2,4,5-triphenyl-3H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

166773-08-6 |

|---|---|

Molecular Formula |

C20H17N3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2,4,5-triphenyl-3H-1,2,4-triazole |

InChI |

InChI=1S/C20H17N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-15H,16H2 |

InChI Key |

NNVGTIRYCCWRSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=N[N+](=[C-]N2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4,5-Triphenyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique physicochemical properties. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 3,4,5-triphenyl-4H-1,2,4-triazole. We will delve into a field-proven synthetic protocol, explaining the underlying chemical principles and experimental considerations. Furthermore, a detailed analysis of the characterization techniques required to verify the structure and purity of the final compound will be presented, supported by spectral data and interpretation. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel 1,2,4-triazole-based compounds.

Introduction: The Significance of the 1,2,4-Triazole Core

The five-membered aromatic ring system containing three nitrogen atoms, known as the 1,2,4-triazole nucleus, is a privileged structure in drug discovery. Its unique electronic properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an effective pharmacophore. Compounds incorporating the 1,2,4-triazole moiety exhibit a wide range of pharmacological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

The triphenyl-substituted derivative, 3,4,5-triphenyl-4H-1,2,4-triazole, serves as a valuable building block for the synthesis of more complex molecules and as a subject of study for its own potential applications. A thorough understanding of its synthesis and characterization is therefore essential for researchers in the field.

A Note on Nomenclature and Tautomerism

The user's query for "2,4,5-triphenyl-3H-1,2,4-triazole" likely refers to the more common and stable tautomer, 3,4,5-triphenyl-4H-1,2,4-triazole . In the 1,2,4-triazole ring system, tautomerism is a key consideration. For 4-substituted-1,2,4-triazoles, the 4H tautomer is generally the most stable form. This guide will focus on the synthesis and characterization of this stable tautomer.

Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole

A robust and widely employed method for the synthesis of 3,4,5-trisubstituted-4H-1,2,4-triazoles involves the cyclization of a 1,3,4-oxadiazole with a primary amine.[1] This approach offers good yields and a straightforward workup.

Reaction Principle

The synthesis proceeds in two main stages:

-

Formation of 2,5-diphenyl-1,3,4-oxadiazole: This intermediate is typically prepared by the cyclodehydration of two equivalents of benzoyl hydrazide or by the reaction of benzoyl hydrazide with benzoyl chloride.

-

Cyclization with Aniline: The 2,5-diphenyl-1,3,4-oxadiazole is then reacted with aniline. The amine attacks the carbon atom of the oxadiazole ring, leading to ring opening followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.

Experimental Protocol

This protocol details the synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole from 2,5-diphenyl-1,3,4-oxadiazole and aniline.

Materials:

-

2,5-Diphenyl-1,3,4-oxadiazole

-

Aniline

-

Phosphorus oxychloride (POCl₃) or a high-boiling point solvent such as xylene or dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Sodium bicarbonate solution

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-diphenyl-1,3,4-oxadiazole (1 equivalent) and aniline (1.2 equivalents).

-

Reaction Conditions:

-

Method A (with POCl₃): Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the mixture. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Method B (High-Temperature Solvent): If using a high-boiling point solvent like xylene or DMF, add the solvent to the flask and heat the mixture to reflux for 12-24 hours.

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

The crude product will precipitate out of the solution.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold water.

-

Recrystallize the crude product from hot ethanol to obtain pure 3,4,5-triphenyl-4H-1,2,4-triazole as a crystalline solid.

-

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 3,4,5-triphenyl-4H-1,2,4-triazole.

Characterization of 3,4,5-Triphenyl-4H-1,2,4-triazole

Unambiguous characterization of the synthesized compound is critical to confirm its identity, purity, and structure. The following spectroscopic techniques are essential for this purpose.

Physical Properties

A summary of the expected physical properties is provided in the table below.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~280-285 °C (This can vary based on purity) |

| Molecular Formula | C₂₀H₁₅N₃ |

| Molecular Weight | 297.36 g/mol |

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3,4,5-triphenyl-4H-1,2,4-triazole is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | C-H stretching (aromatic) |

| 1600-1610 | C=N stretching (triazole ring) |

| 1450-1500 | C=C stretching (aromatic rings) |

| 1380-1400 | C-N stretching |

| 690-770 | C-H bending (aromatic) |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: Due to the symmetry of the molecule and the nature of the aromatic protons, the ¹H NMR spectrum is expected to show complex multiplets in the aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.80 | Multiplet | 15H | Aromatic protons of the three phenyl rings |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the triazole ring and the phenyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C3 and C5 carbons of the triazole ring |

| ~125-135 | Carbons of the phenyl rings |

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

| m/z | Assignment |

| 297 | [M]⁺ (Molecular ion) |

| 220 | [M - C₆H₅N]⁺ (Loss of phenylnitrene) |

| 194 | [M - C₆H₅N₂]⁺ (Further fragmentation) |

| 103 | [C₆H₅N₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of 3,4,5-triphenyl-4H-1,2,4-triazole. The presented synthetic protocol, based on the cyclization of 2,5-diphenyl-1,3,4-oxadiazole with aniline, is a reliable method for obtaining this valuable compound. The comprehensive characterization workflow, employing a combination of spectroscopic techniques, ensures the unambiguous identification and purity assessment of the final product. By following the methodologies outlined in this document, researchers can confidently synthesize and characterize this important 1,2,4-triazole derivative for its various applications in drug discovery and materials science.

References

-

Dhore, J. W., & Thorat, G. D. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Science Reviews and Chemical Communications, 2(3), 192-196. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,5-Triphenyl-3H-1,2,4-Triazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and robust chemical architecture.[1][2] As a five-membered heterocycle containing three nitrogen atoms, its unique electronic and structural features allow for a wide range of pharmacological applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The triphenyl-substituted derivative, 2,4,5-triphenyl-3H-1,2,4-triazole, and its predominant tautomer, 3,4,5-triphenyl-4H-1,2,4-triazole, represent a key subclass of these compounds. The presence of the bulky phenyl groups significantly influences the molecule's physicochemical properties, impacting its solubility, stability, and potential for intermolecular interactions—critical parameters in drug design and materials engineering.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, molecular structure, spectral characteristics, thermal stability, and solubility. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and further development of this promising heterocyclic compound.

Molecular Structure and Properties

The structure of this compound is characterized by a central 1,2,4-triazole ring with phenyl substituents at positions 2, 4, and 5. It is important to note that this compound exists in tautomeric forms, with the 3,4,5-triphenyl-4H-1,2,4-triazole being a significant contributor to the equilibrium. For the purpose of this guide, we will primarily refer to the properties of the more stable and commonly cited 3,4,5-triphenyl-4H-1,2,4-triazole tautomer.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "N2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "N4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "N1" [pos="1.3,0.75!"]; "Ph_C3" [label="Ph", pos="-2.6,-1.5!"]; "Ph_N4" [label="Ph", pos="0,-3!"]; "Ph_C5" [label="Ph", pos="2.6,-1.5!"];

"C1" -- "N2"; "N2" -- "C3"; "C3" -- "N4"; "N4" -- "C5"; "C5" -- "N1"; "N1" -- "C1";

"C3" -- "Ph_C3"; "N4" -- "Ph_N4"; "C5" -- "Ph_C5"; } digraph "Tautomerism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Tautomeric forms of 2,4,5-triphenyl-1,2,4-triazole.

Table 1: Core Physicochemical Properties of 3,4,5-Triphenyl-4H-1,2,4-triazole

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅N₃ | [5] |

| Molecular Weight | 297.36 g/mol | [5] |

| Melting Point | 297-299 °C | |

| XLogP3 | 4.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole

The synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted thiosemicarbazide or the reaction of a hydrazide with an appropriate precursor. The choice of synthetic pathway is often dictated by the availability of starting materials, desired yield, and reaction conditions.

Representative Synthetic Protocol

A general and efficient method for the synthesis of substituted 1,2,4-triazoles involves the cyclization of 1,4-disubstituted thiosemicarbazides.[6]

Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide

-

A mixture of 2-chlorophenylcarboxylic acid hydrazide (0.01 mol) and 4-nitrophenyl isothiocyanate (0.01 mol) in absolute ethanol is refluxed for 6 hours.

-

The reaction mixture is cooled, and the resulting solid is filtered, washed with diethyl ether, and dried.

-

The crude product is then crystallized from ethanol to yield the pure thiosemicarbazide derivative.[6]

Step 2: Cyclization to form the 1,2,4-triazole ring

-

The synthesized 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide (1 mmol) is mixed with a 10% aqueous solution of sodium bicarbonate (10 ml).

-

The mixture is refluxed for 6 hours.

-

After cooling, the solution is acidified with hydrochloric acid.

-

The precipitate formed is filtered, washed with water, and dried to yield the 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.[6]

Note: This protocol describes the synthesis of a related substituted 1,2,4-triazole. The synthesis of 3,4,5-triphenyl-4H-1,2,4-triazole would involve the use of benzoyl hydrazine and phenyl isothiocyanate, followed by reaction with a suitable benzoyl derivative.

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1,2,4-triazole derivatives is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic rings and the heterocyclic system. For substituted 3,5-diphenyl-4H-1,2,4-triazoles, characteristic absorption maxima are typically observed in the range of 250-270 nm and 210-230 nm.[7] The exact position and intensity of these bands are influenced by the nature and position of the substituents on the phenyl rings.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent, such as ethanol or dichloromethane, to an approximate concentration of 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm.

-

Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for the 1,2,4-triazole ring are observed for C=N and N-N stretching vibrations.[8]

Table 2: Expected IR Absorption Bands for 3,4,5-Triphenyl-4H-1,2,4-triazole

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1610-1580 | C=N stretching (triazole ring) |

| 1500-1400 | Aromatic C=C stretching |

| 770-730 and 710-690 | C-H out-of-plane bending (monosubstituted phenyl) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

-

Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts of the protons and carbons in the phenyl rings provide information about their electronic environment.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-8.5 ppm corresponding to the protons of the three phenyl rings.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Triazole Carbons: The carbons of the triazole ring are expected to resonate at lower field, typically in the range of δ 145-160 ppm.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

Crystal Structure and Molecular Geometry

Caption: Schematic representation of potential intermolecular interactions in the solid state.

Thermal Properties

The thermal stability of 1,2,4-triazole derivatives is an important parameter, particularly for applications in materials science and for assessing the stability of pharmaceutical compounds during processing and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate thermal behavior.

Expected Thermal Behavior:

-

DSC: An endothermic peak corresponding to the melting point of the compound is expected. For 3,4,5-triphenyl-4H-1,2,4-triazole, this is anticipated to be around 297-299 °C. At higher temperatures, exothermic decomposition may be observed.

-

TGA: The TGA thermogram is expected to show a stable baseline up to the decomposition temperature, followed by a significant weight loss as the molecule degrades. The decomposition of 1,2,4-triazoles often proceeds in a single or multiple steps, depending on the substituents.[3]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or platinum pan.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The DSC curve is analyzed for melting and decomposition temperatures, and the TGA curve is used to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and its suitability for various formulation and application methods. The three phenyl groups in this compound contribute to its lipophilic character.

General Solubility Characteristics:

-

Water: Due to its significant nonpolar surface area, the compound is expected to have very low solubility in water.

-

Organic Solvents: It is anticipated to be soluble in a range of organic solvents, particularly those with moderate to low polarity, such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility in alcohols like ethanol and methanol is likely to be moderate.[11][12]

Experimental Protocol: Solubility Determination

-

Methodology: The equilibrium solubility method is commonly employed. An excess amount of the solid compound is added to a known volume of the solvent.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Conclusion

This compound and its tautomers are compounds of significant interest with a rich physicochemical profile. This guide has provided a detailed overview of its structural, spectral, thermal, and solubility properties, along with the standard methodologies for their determination. A thorough understanding of these fundamental characteristics is paramount for the rational design of new therapeutic agents and advanced materials based on the versatile 1,2,4-triazole scaffold. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

References

- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107–2113.

- Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TURKISH JOURNAL OF CHEMISTRY, 32(5), 585–593.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390.

-

PubChem. (n.d.). 3,4,5-Triphenyl-1,2,4-triazole. Retrieved from [Link]

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv

- Olsiejuk, A., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5845.

- Zamani, K., et al. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E Structure Reports Online, 60(1), o135–o137.

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.

- Rogers, R. D., et al. (1990). Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole.

- Godhani, D. R., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034–1041.

- Klapötke, T. M., et al. (2017). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Chemistry – An Asian Journal, 12(12), 1304–1314.

- Experimental 1 H NMR spectrum of... (n.d.).

- 1,2,4-Triazole(288-88-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1256–1267.

- Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2025). Iraqi Academic Scientific Journals.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).

- 1,2,4-Triazole. (n.d.). Solubility of Things.

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Synthesis and thermal study of 1,2,4-triazole deriv

- A Comprehensive review on 1, 2,4 Triazole. (n.d.).

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.

- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.

- 1,2,4-Triazole. (n.d.). Wikipedia.

- 3,5-Diphenyl-1H-1,2,4-triazole. (n.d.). PubChem.

- Structural features of 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3- phenylcyclobutyl)Ethanone : X-Ray diffraction and DFT calculations. (2025).

- Figure 4: TGA thermogram of control and treated 1,2,4-triazole. (n.d.).

- ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.).

- Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. (2025).

- Crystal Structure of (3-Hydroxy-4-methoxyphenyl)-(1,4,5-triphenyl)-1H- imidazole. (n.d.). SciSpace.

- Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (2025).

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. jocpr.com [jocpr.com]

- 4. tsijournals.com [tsijournals.com]

- 5. 3,4,5-Triphenyl-1,2,4-triazole | C20H15N3 | CID 626762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Characterization of 2,4,5-Triphenyl-1,2,4-triazole: A Technical Guide for Researchers

Introduction: The Significance of 2,4,5-Triphenyl-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The triphenyl substitution pattern of the target molecule contributes to its unique electronic and steric properties, making its unambiguous characterization a critical step in any research endeavor. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure, purity, and electronic environment.

A crucial aspect of the chemistry of 1,2,4-triazoles is the potential for tautomerism. 2,4,5-Triphenyl-1,2,4-triazole can exist in two tautomeric forms: the 3H- and the 4H- tautomer. The position of the proton on the triazole ring significantly influences the molecule's spectroscopic and biological properties. This guide will primarily focus on the predicted spectra of the 3H-tautomer while also discussing how spectroscopic techniques can be employed to differentiate between the two forms.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and IR spectra for 2,4,5-triphenyl-3H-1,2,4-triazole. These predictions are based on the fundamental principles of spectroscopy and comparison with data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-H of triazole | 11.0 - 14.0 | Broad singlet | 1H | The acidic nature of this proton and potential for hydrogen bonding can lead to a broad signal. Its chemical shift is highly dependent on the solvent and concentration. |

| Aromatic Protons | 7.2 - 8.5 | Multiplet | 15H | The protons of the three phenyl rings will resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern and electronic effects of the triazole ring. Protons on the phenyl ring at the 2-position of the triazole are expected to be the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. |

Causality Behind Predictions:

-

N-H Proton: The N-H proton in 1,2,4-triazoles is known to be acidic, leading to a downfield chemical shift. In similar heterocyclic systems, this proton often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and exchange with trace amounts of water in the solvent.

-

Aromatic Protons: The fifteen aromatic protons will produce a complex multiplet in the region of δ 7.2-8.5 ppm. The phenyl groups at positions 2, 4, and 5 of the triazole ring will experience slightly different electronic environments. The phenyl group at the 2-position is attached to a nitrogen atom flanked by two other nitrogens, which is a strongly electron-withdrawing environment. This will likely cause the protons of this ring to resonate at the lower end of the predicted range. The phenyl groups at positions 4 and 5 are in less electron-deficient environments and their protons are expected to appear further upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 and C5 of triazole | 145 - 160 | These carbons are part of a heteroaromatic system and are bonded to nitrogen atoms, resulting in a significant downfield shift. The specific shifts will be influenced by the phenyl substituents. |

| Aromatic Carbons | 125 - 140 | The carbons of the three phenyl rings will resonate in this range. There will be at least four signals for each unique phenyl group, corresponding to the ipso-, ortho-, meta-, and para-carbons. |

Causality Behind Predictions:

-

Triazole Carbons: The carbon atoms within the 1,2,4-triazole ring (C3 and C5) are in a highly electron-deficient environment due to the adjacent nitrogen atoms. This deshielding effect results in their resonance at a low field (high ppm values). For comparison, in some 3,5-diphenyl-4H-1,2,4-triazole derivatives, the triazole carbons (C3 and C5) appear around 149.89 ppm.

-

Aromatic Carbons: The eighteen carbons of the three phenyl rings will produce a series of signals in the aromatic region. The ipso-carbons (the carbons directly attached to the triazole ring) will have distinct chemical shifts from the ortho-, meta-, and para-carbons. The exact chemical shifts will be influenced by the electronic nature of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |

| N-H | 3100 - 3300 | Stretching | A broad band is expected due to hydrogen bonding. |

| Aromatic C-H | 3000 - 3100 | Stretching | Characteristic of C-H bonds in aromatic rings. |

| C=N | 1580 - 1620 | Stretching | This absorption is characteristic of the triazole ring. |

| C=C | 1450 - 1600 | Stretching | Multiple bands are expected due to the aromatic rings. |

| Aromatic C-H | 690 - 900 | Bending (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Causality Behind Predictions:

-

N-H Stretch: The N-H stretching vibration in heterocyclic compounds typically appears as a broad band in the region of 3100-3300 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl groups are expected just above 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl rings will give rise to a series of sharp to medium intensity bands in the 1450-1620 cm⁻¹ region. In similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, C=N stretching vibrations are observed around 1606 and 1597 cm⁻¹.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve a wide range of compounds and its high boiling point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to the ¹H spectrum. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak.

-

IR Sample Preparation and Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with the corresponding functional groups.

-

Tautomerism: Distinguishing Between 3H and 4H Forms

Spectroscopic methods are invaluable for distinguishing between the 3H- and 4H-tautomers of 2,4,5-triphenyl-1,2,4-triazole.

-

¹H NMR: The most significant difference would be the presence of an N-H proton signal in the 3H-tautomer, which would be absent in the 4H-tautomer. The 4H-tautomer would instead show a different set of aromatic proton signals due to the change in the electronic structure of the triazole ring.

-

¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) would be different for the two tautomers. In the 4H-tautomer, the two carbons would be in more distinct electronic environments compared to the 3H-tautomer, potentially leading to two separate signals.

-

IR Spectroscopy: The N-H stretching vibration, present in the 3H-tautomer, would be absent in the spectrum of the 4H-tautomer. The fingerprint region (below 1500 cm⁻¹) would also show distinct patterns for each tautomer, reflecting the differences in their overall vibrational modes.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While a complete experimental dataset is not currently available in the public literature, the predictive analysis and detailed experimental protocols presented herein offer valuable guidance for researchers working on the synthesis and characterization of this and related compounds. The principles and methodologies outlined are fundamental to ensuring the scientific integrity and trustworthiness of research in synthetic and medicinal chemistry.

References

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.).

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.).

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules. Retrieved from [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). Retrieved from [Link]

crystal structure analysis of 2,4,5-triphenyl-3H-1,2,4-triazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4,5-triphenyl-3H-1,2,4-triazole for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through crystal structure analysis, is fundamental to understanding their structure-activity relationships, guiding rational drug design, and ensuring the development of effective and selective therapeutics. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the , a representative member of this important class of heterocyclic compounds. From synthesis and crystallization to X-ray diffraction data acquisition and analysis, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Triazoles in Drug Discovery

1,2,4-triazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[4] Their unique structural features, including the ability to engage in hydrogen bonding and other non-covalent interactions, make them privileged scaffolds in drug design.[5] Marketed drugs such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, all feature the 1,2,4-triazole core, highlighting its therapeutic importance.[2][3]

The spatial arrangement of the phenyl rings in this compound, and the electronic properties of the triazole ring itself, are critical determinants of its biological activity. A thorough understanding of its crystal structure provides invaluable insights into its chemical stability, solubility, and potential interactions with biological targets.[6]

Synthesis and Characterization: The Foundation of Structural Analysis

A prerequisite for crystal structure analysis is the synthesis and purification of the target compound. The synthesis of this compound can be achieved through established synthetic routes for substituted triazoles.[7][8][9][10]

General Synthetic Approach

A common method for the synthesis of 1,2,4-triazole derivatives involves the cyclocondensation of appropriate precursors. For this compound, a plausible synthetic route would involve the reaction of benzil, benzaldehyde, and a nitrogen source like ammonium acetate.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[8][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands for the C=N and N=N bonds within the triazole ring, as well as the aromatic C-H stretching vibrations of the phenyl rings, are expected.[8][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.[8]

Crystallization: The Art of Growing Single Crystals

The success of X-ray crystal structure analysis hinges on the availability of high-quality single crystals. The process of obtaining such crystals can be both an art and a science, often requiring empirical optimization of various parameters.

Crystallization Methodology

A widely used and effective method for growing single crystals of organic compounds is slow evaporation.[7][14]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture. Solvents such as dimethylformamide (DMF) or ethanol are often good starting points for triazole derivatives.[7][14]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[6][14][15][16]

The Experimental Workflow

The process of data collection and structure determination follows a well-defined workflow.

Caption: Experimental workflow for crystal structure analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations. The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (hkl).

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure.

-

Structure Solution: Direct methods, as implemented in software packages like SHELXS, are commonly used to obtain an initial model of the crystal structure.[16]

-

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods, typically with software such as SHELXL.[16] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Analysis of the Crystal Structure

Once the structure is solved and refined, a wealth of information can be extracted.

Crystallographic Data

The final refined structure is described by a set of crystallographic parameters. While the specific data for this compound is not available in the provided search results, a representative table for a triazole derivative is presented below.[6][14][16][17][18][19]

| Parameter | Representative Value for a Triazole Derivative |

| Chemical Formula | C₂₁H₁₅N₃ |

| Formula Weight | 309.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.486 |

| Final R indices [I>2σ(I)] | R₁ = 0.0656, wR₂ = 0.1820 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

The analysis of bond lengths and angles within the molecule provides insights into its electronic structure. For instance, the degree of planarity between the triazole and phenyl rings can influence the molecule's overall conformation and its ability to interact with biological targets.[17][18]

Supramolecular Interactions and Hirshfeld Surface Analysis

In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, such as hydrogen bonds and π-π stacking.[6][14][15] Understanding the supramolecular assembly is crucial for predicting crystal packing, polymorphism, and ultimately, the physicochemical properties of the solid form.

Conclusion and Future Directions

The provides a detailed blueprint of its three-dimensional architecture. This information is paramount for drug development professionals, as it underpins a deeper understanding of its chemical behavior and biological activity. The methodologies outlined in this guide, from synthesis and crystallization to advanced structural analysis, represent a robust framework for the characterization of novel triazole derivatives. Future studies could leverage this structural information for in silico drug design, including molecular docking studies to predict binding affinities with therapeutic targets and to guide the synthesis of next-generation triazole-based drugs with enhanced efficacy and selectivity.

References

-

Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

-

Sieroń, L., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link]

-

Nayak, P. S., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. Available at: [Link]

-

Galiano, V., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry. Available at: [Link]

-

Szychowski, K., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. Available at: [Link]

-

Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: [Link]

-

Sravya, G., & Devi, N. R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

Sharma, D., et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. Available at: [Link]

- Bekircan, O., & Kahveci, B. (2006). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)

-

Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Gholivand, K., et al. (2009). Synthesis and Crystal Structure of 3-Methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole. Journal of Chemical Crystallography. Available at: [Link]

- El-Sayed, W. A. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

-

Yasodha, A., et al. (2010). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. Available at: [Link]

- Abosadiya, H. M., et al. (2018).

- Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)

-

Nikpassand, M., & Zare, K. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry. Available at: [Link]

-

Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

-

Skonieczny, K., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]

-

Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Imramovský, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Wikipedia. (2023). 1,2,4-Triazole. Available at: [Link]

- Sameliuk, Y., et al. (2021).

-

Liu, X. -F., et al. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. Available at: [Link]

-

Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. mdpi.com [mdpi.com]

- 13. ijsr.net [ijsr.net]

- 14. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. asianpubs.org [asianpubs.org]

tautomerism in 2,4,5-triphenyl-3H-1,2,4-triazole

An In-Depth Technical Guide to Tautomerism in Phenyl-Substituted 1,2,4-Triazoles

Abstract

This technical guide provides a comprehensive examination of prototropic tautomerism in phenyl-substituted 1,2,4-triazole systems. While the specific compound "2,4,5-triphenyl-3H-1,2,4-triazole" represents a fixed structure without the capacity for prototropic tautomerism due to substitution at all ring nitrogen atoms, this guide addresses the underlying scientific query by focusing on the closely related and structurally dynamic 3,5-diphenyl-1,2,4-triazole as a model system. We will explore the fundamental principles governing the equilibrium between the 1H, 2H, and 4H tautomers, the profound influence of phenyl substituents on their relative stabilities, and the synergistic application of advanced spectroscopic and computational techniques for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of tautomerism in heterocyclic scaffolds to inform rational drug design and development.

Introduction: The Principle of Tautomerism in the 1,2,4-Triazole Core

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a cornerstone of heterocyclic chemistry.[1] In the 1,2,4-triazole ring, prototropic tautomerism—the migration of a hydrogen atom—gives rise to distinct annular tautomers that differ in their electronic distribution, hydrogen bonding capabilities, and steric profiles.[2] For the parent 1,2,4-triazole, an equilibrium exists between the 1H- and 4H-tautomers, with numerous studies indicating the 1H form is generally more stable.[3][4]

The introduction of substituents dramatically influences the energetic landscape of this equilibrium.[5] Phenyl groups, with their combined steric bulk and electronic effects (both inductive and resonance), can significantly shift the preference for one tautomer over another. Understanding this interplay is critical, as the predominant tautomeric form of a drug molecule dictates its interactions with biological targets, physicochemical properties, and metabolic fate.

Clarification on the Subject Molecule

The nomenclature "this compound" is structurally unambiguous but describes a molecule where the key nitrogen atoms for prototropic tautomerism (N1, N2, and N4) are substituted. Specifically, if phenyl groups occupy the N2 and N4 positions, no mobile proton is available on the heterocyclic ring to participate in tautomeric exchange. Therefore, this guide will use the illustrative example of 3,5-diphenyl-1,2,4-triazole to explore the core scientific principles of tautomerism within a triphenyl-substituted triazole framework.

Tautomeric Landscape of 3,5-Diphenyl-1,2,4-Triazole

For C-substituted 1,2,4-triazoles like 3,5-diphenyl-1,2,4-triazole, three primary annular tautomers are possible: 1H, 2H, and 4H. The equilibrium between these forms is governed by their relative thermodynamic stabilities, which are influenced by factors such as intramolecular interactions, solvent polarity, and physical state.[1]

Figure 1: Tautomeric equilibrium in 3,5-diphenyl-1,2,4-triazole.

The phenyl substituents at positions C3 and C5 exert significant steric and electronic influence. The relative stability of the tautomers is often a delicate balance:

-

1H- and 2H-Tautomers: In these forms, the mobile proton is adjacent to a carbon atom bearing a phenyl group. The stability can be influenced by the electronic nature of the substituents.[5]

-

4H-Tautomer: This form is often less stable in unsubstituted 1,2,4-triazoles.[2] However, the symmetric substitution pattern in the 3,5-diphenyl derivative could modulate its stability through resonance effects.

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[5][6] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their equilibrium populations in the gas phase or in solution using continuum solvation models.

Table 1: Theoretical Relative Energies of 3-Amino-1,2,4-Triazole Tautomers (Illustrative Example)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |

| 1H-Tautomer | 0.00 (Reference) | +0.5 |

| 2H-Tautomer | +1.2 | 0.00 (Reference) |

| 4H-Tautomer | +8.5 | +7.0 |

| Note: Data is illustrative, based on trends observed for substituted triazoles like 3-amino-1,2,4-triazole, where polar solvents can alter the stability order.[6] Actual values for 3,5-diphenyl-1,2,4-triazole require specific calculations. |

These calculations show that while one tautomer may be most stable in the gas phase, a polar solvent can stabilize a different tautomer, often one with a larger dipole moment.[2][6]

Experimental Characterization and Protocols

A multi-faceted analytical approach is required to unambiguously identify the predominant tautomeric form and study the equilibrium dynamics.

Figure 2: Experimental workflow for tautomer investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution, as the chemical shifts of ring atoms are highly sensitive to the proton's location.[7][8]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified 3,5-diphenyl-1,2,4-triazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and for its hydrogen-bond accepting nature, which can help resolve N-H proton signals.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The N-H proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The chemical shifts and coupling patterns of the phenyl protons can also provide structural clues.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly diagnostic. Symmetry in the molecule (as in the 4H tautomer) would result in a single signal for C3 and C5, whereas asymmetry (in 1H and 2H tautomers) would lead to two distinct signals.

-

Data Analysis: Compare the observed chemical shifts with values predicted by DFT calculations for each potential tautomer to assign the predominant form in solution.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about vibrational modes and is especially useful for identifying functional groups. The N-H stretching frequency is a key diagnostic feature for tautomerism.[3][9]

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. This method examines the compound in a solid-state environment.

-

Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

N-H Stretch: Look for a broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded N-H group. The exact position can vary between tautomers.[10]

-

Ring Vibrations: The "fingerprint" region (1600-1000 cm⁻¹) contains C=N and N=N stretching vibrations. These patterns are unique to each tautomeric form and can be compared with computationally predicted spectra for definitive assignment.[3][11]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state, directly revealing the location of the mobile proton and confirming the predominant tautomer.[12][13]

Synthesis of a Tautomeric Triazole System

The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles can be achieved via the oxidative cyclization of amidrazones with aldehydes.[14]

Protocol for Synthesis of 3,4,5-Triphenyl-4H-1,2,4-triazole: Disclaimer: This protocol is for an N-substituted, non-tautomerizing analogue but illustrates a common synthetic methodology for creating the core triphenyl-triazole scaffold.

-

Reactant Mixture: Combine N-phenyl-benzamidrazone (1.0 eq), benzaldehyde (1.0 eq), and ceric ammonium nitrate (CAN, 5 mol%) in polyethylene glycol (PEG-300).[15]

-

Reaction: Heat the mixture at 80 °C for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: After cooling, extract the product into diethyl ether. Wash the organic layer with water and aqueous sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude residue using silica gel column chromatography.

Conclusion

The tautomerism of 1,2,4-triazoles is a complex phenomenon of paramount importance in medicinal chemistry and materials science. While a fully N-substituted derivative like 2,4,5-triphenyl-1,2,4-triazole is locked in a single form, the principles of tautomerism are vividly illustrated in analogous compounds such as 3,5-diphenyl-1,2,4-triazole. Its tautomeric equilibrium is dictated by the subtle interplay of steric and electronic effects from the phenyl substituents and can be modulated by the surrounding environment. A synergistic approach, combining high-level computational modeling with rigorous spectroscopic (NMR, IR) and crystallographic analysis, is essential for a complete understanding of this dynamic behavior. These insights are crucial for predicting molecular properties and designing next-generation therapeutics and functional materials based on the versatile 1,2,4-triazole scaffold.

References

-

Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1284-1292. [Available at: [Link]]

- Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67.

-

Zhang, J., et al. (2001). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 105(44), 10135–10143. [Available at: [Link]]

-

Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Available at: [Link]]

-

Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Available at: [Link]]

-

Dobrowolski, J. C., & Karpińska, G. (2011). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Available at: [Link]]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. ResearchGate. [Available at: [Link]]

-

Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune. [Available at: [Link]]

-

Pylypenko, O. O., et al. (2022). Experimental UV/vis spectrum in methanol and SMD/PBE1PBE/STO##-3Gel computed spectra and Boltzmann weighted sum spectra for compounds 1–6. ResearchGate. [Available at: [Link]]

-

Wierzejewska, M., & Moc, J. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. [Available at: [Link]]

-

Sergeieva, T., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10135-10143. [Available at: [Link]]

-

Mamedov, V. A., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. ResearchGate. [Available at: [Link]]

-

Sergeieva, T., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate. [Available at: [Link]]

-

Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Available at: [Link]]

-

Bernardini, A., et al. (1975). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Available at: [Link]]

-

Al-Joboury, M. J., & Al-Heetimy, A. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Available at: [Link]]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Available at: [Link]]

-

Al-Amiery, A. A., et al. (2020). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Available at: [Link]]

-

Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Available at: [Link]]

-

Roberts, J. D. (1961). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 26(11), 4303–4307. [Available at: [Link]]

- Gürbüz, D., et al. (2007). A quantum chemical investigation of tautomerion forms of 4-phenyl-5-(4-hydroxyphenyl)-1,2,4-triazoline-3-thione. Macedonian Journal of Chemistry and Chemical Engineering, 26(2), 123-130.

-

Shingare, M. S., et al. (2010). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. [Available at: [Link]]

-

Yadav, P., et al. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. International Journal of Creative Research Thoughts (IJCRT). [Available at: [Link]]

- Toda, F., et al. (1988). Since 1,2,4-triazole (1) exists as an equilibrium mixture of the two tauto.

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. [Available at: [Link]]

-

Larina, L. I. (2018). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Available at: [Link]]

- Akkurt, M., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Acta Chimica Slovenica, 59, 439-442.

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997327. [Available at: [Link]]

-

Arshad, M. N., et al. (2013). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E, 69(Pt 11), o1648. [Available at: [Link]]

-

Hranjec, M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(24), 5910. [Available at: [Link]]

-

Volyniuk, D., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5855. [Available at: [Link]]

- Singh, S., et al. (2014). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Sciences and Research, 5(5), 1653.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,4,5-TRIPHENYL-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

electronic properties of 2,4,5-triphenyl-3H-1,2,4-triazole

An In-Depth Technical Guide to the Electronic Properties of 2,4,5-Triphenyl-3H-1,2,4-Triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic characteristics and biological activity.[1][2] This guide provides a comprehensive technical overview of the electronic properties of a specific derivative, this compound. By integrating theoretical insights from computational chemistry with established experimental protocols, this document serves as a vital resource for professionals engaged in the research and development of novel therapeutics and functional materials. We will explore the synthesis, theoretical electronic structure, electrochemical behavior, and photophysical properties of this compound, offering both foundational knowledge and practical methodologies for its investigation.

Introduction: The Significance of the Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, imparts a unique set of electronic properties to its derivatives.[3] These properties, including electron-accepting capabilities, thermal stability, and specific molecular orbital configurations, are central to their diverse applications.[4][5] In drug design, the triazole nucleus is a key pharmacophore in a range of successful therapeutic agents, including antifungal and anticancer drugs.[1][6] Its ability to engage in hydrogen bonding and its metabolic stability are highly desirable features.[1] In materials science, triazole derivatives are investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their luminescent properties.[4][7][8]

This guide focuses on this compound, a derivative where the triazole core is substituted with three phenyl groups. These substituents are expected to significantly influence the electronic structure and, consequently, the material's properties through extended π-conjugation. Understanding these electronic characteristics is paramount for predicting molecular interactions, reaction mechanisms, and the potential for charge transport, which are critical for both biological activity and performance in electronic devices.

Synthesis of the this compound Scaffold

The synthesis of substituted 1,2,4-triazoles can be achieved through several established methods.[3] A common and effective approach involves the cyclization of appropriate precursors. For this compound, a plausible synthetic route is the reaction of N-phenylbenzimidoyl chloride with benzohydrazide, followed by cyclization.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation of the Intermediate Adduct:

-

In a round-bottom flask, dissolve benzohydrazide in a suitable anhydrous solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of N-phenylbenzimidoyl chloride to the solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The resulting intermediate can be isolated by precipitation with water and filtration.

-

-

Cyclization to Form the Triazole Ring:

-

The isolated intermediate is heated in a high-boiling point solvent, such as ortho-dichlorobenzene, or heated neat under vacuum.

-

The cyclization process involves the elimination of a water molecule.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

-

Characterization:

Theoretical Electronic Structure: Insights from Computational Chemistry

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[15]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

For triazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient triazole ring.[15] In this compound, the phenyl rings will likely contribute significantly to the HOMO, while the triazole core will be a major component of the LUMO.

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Energy Gap and Chemical Reactivity

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[14] A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT calculations on similar triazole derivatives can provide an estimate for this value.

Table 1: Calculated Electronic Properties of Related Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4,5-diphenyl-4H-1,2,4-triazole derivative | -6.01 | -1.23 | 4.78 | [13] |

| 3,5-diamino-1,2,4-triazole | - | - | -0.1785 a.u. (approx. 4.86 eV) | [15] |

| Substituted 1,2,3-triazoles | Varies | Varies | Varies | [11] |

Note: The values are highly dependent on the specific substituents and the computational methods used.

Protocol for DFT Calculations

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common choice.[11][13]

-

Basis Set: A basis set such as 6-31G(d,p) or larger is recommended for accurate results.[11][13]

-

Procedure:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation.

-

Conduct a frequency calculation to confirm that the optimized structure is a true minimum.

-

Calculate the molecular orbitals to obtain HOMO and LUMO energies.

-

Visualize the HOMO and LUMO distributions.

-

Electrochemical Properties and Analysis

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of molecules.[16][17] It provides information on the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.

Expected Electrochemical Behavior

Based on studies of other triazole derivatives, the oxidation of this compound is expected to be an irreversible process, likely involving the phenyl groups.[16] The triazole ring itself is generally difficult to reduce. The exact potentials will depend on the solvent and electrolyte used.

Caption: Schematic of a typical cyclic voltammetry setup.

Detailed Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: A standard three-electrode potentiostat.

-

Electrodes:

-

Working Electrode: Glassy carbon electrode (GCE).[16]

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation:

-

Dissolve a known concentration of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment.

-

-

Measurement:

-

Polish the working electrode before each measurement.

-

Scan the potential over a suitable range to observe the oxidation and reduction peaks.

-

Vary the scan rate to investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. adsorption-controlled).

-

-

Data Analysis:

-

Determine the peak potentials for any observed redox events.

-

The onset of the oxidation potential can be used to estimate the HOMO energy level using empirical relationships, often with ferrocene as an internal standard.

-

Photophysical Properties

Many triazole derivatives exhibit interesting photophysical properties, including fluorescence, making them candidates for use as luminophores.[4][8][18] The phenyl substituents in this compound are likely to enhance its luminescent properties due to the extended π-conjugated system.

Expected Photophysical Characteristics

-

Absorption: The molecule is expected to absorb in the UV region due to π-π* transitions within the aromatic system.

-

Emission: Upon excitation, it may exhibit fluorescence in the blue region of the spectrum. The quantum yield of fluorescence will depend on the rigidity of the structure and the solvent environment.

-

Solvatochromism: The emission wavelength may shift with solvent polarity, which is a common feature in molecules with charge-transfer character in the excited state.[7]